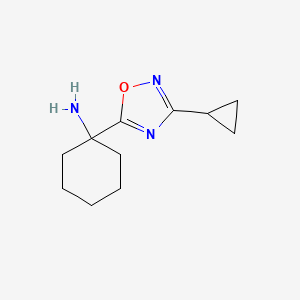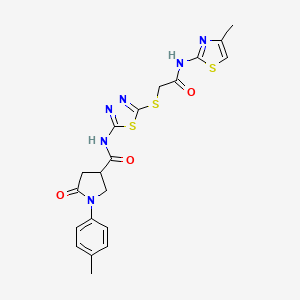![molecular formula C12H14N2O6 B2867167 Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate CAS No. 1644599-14-3](/img/structure/B2867167.png)
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate: is an organic compound with a complex structure that includes a nitro group, an ester group, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate typically involves the following steps:
Amidation: The nitro-substituted methyl benzoate is then reacted with an appropriate amine, such as 1-methoxy-1-oxopropan-2-amine, under controlled conditions to form the amide linkage.
Esterification: The final step involves esterification to introduce the ester group, completing the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate can undergo reduction to form corresponding amines.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed under appropriate conditions.
Major Products:
Reduction of the nitro group: yields amines.
Hydrolysis of the ester group: produces carboxylic acids.
Substitution reactions: can yield a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate serves as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Its derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and amide groups can interact with enzymes and other proteins. These interactions can modulate biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Methyl 2-fluoro-4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]benzoate: This compound has a similar structure but with a fluorine atom instead of a nitro group.
Methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate: This compound contains a sulfanyl group instead of a nitro group.
Uniqueness: Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of ester, amide, and nitro functionalities makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-7(11(15)19-2)13-10-8(12(16)20-3)5-4-6-9(10)14(17)18/h4-7,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXZLVZTZZPHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(benzenesulfonyl)-1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2867084.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2867085.png)
![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B2867088.png)
![4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2867089.png)
![4-(azepan-1-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2867090.png)

![Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2867093.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile](/img/structure/B2867094.png)


![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2867098.png)


![(4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2867106.png)
